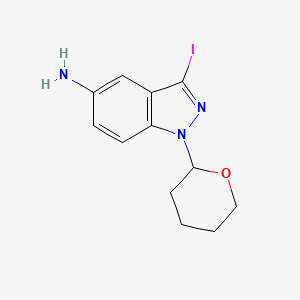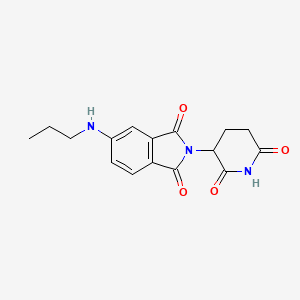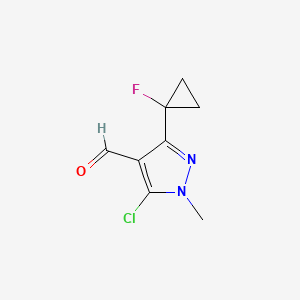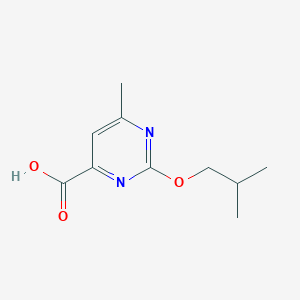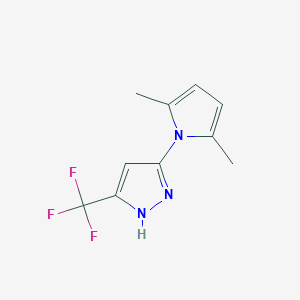
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This compound is characterized by the presence of a pyrrole ring substituted with dimethyl groups and a pyrazole ring substituted with a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Substitution Reactions: The dimethyl and trifluoromethyl groups can be introduced through various substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)-1H-pyrazole can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential in treating various diseases.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)-1H-pyrazole would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methyl-1H-pyrazole
- 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-chloro-1H-pyrazole
- 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-bromo-1H-pyrazole
Uniqueness
The presence of the trifluoromethyl group in 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)-1H-pyrazole imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, which may enhance its biological activity and industrial applications.
Properties
Molecular Formula |
C10H10F3N3 |
|---|---|
Molecular Weight |
229.20 g/mol |
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-5-(trifluoromethyl)-1H-pyrazole |
InChI |
InChI=1S/C10H10F3N3/c1-6-3-4-7(2)16(6)9-5-8(14-15-9)10(11,12)13/h3-5H,1-2H3,(H,14,15) |
InChI Key |
WXCVZJVRAOBSLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=NNC(=C2)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


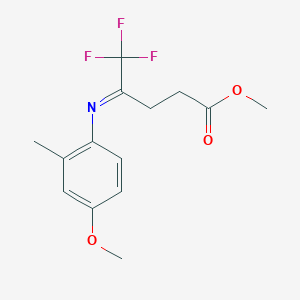
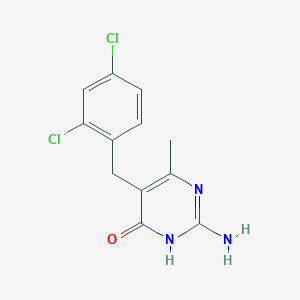
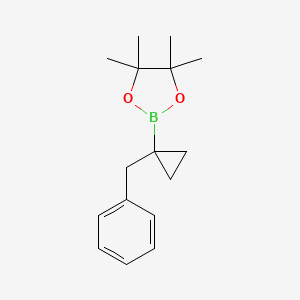
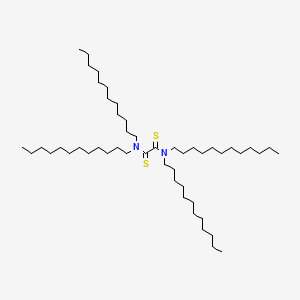

![Pyridine, 2-[2-(3-nitrophenyl)-4-oxazolyl]-](/img/structure/B13928444.png)
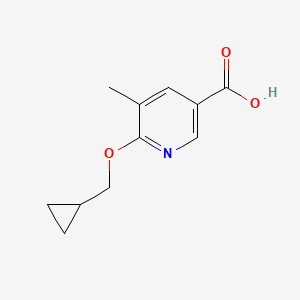
![1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran-6-yl]pyrazole](/img/structure/B13928453.png)
![Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate](/img/structure/B13928455.png)
